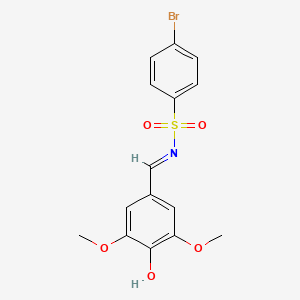

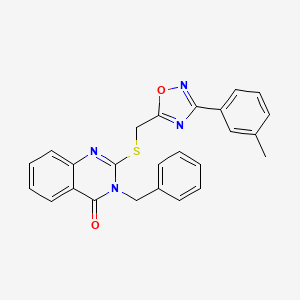

3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

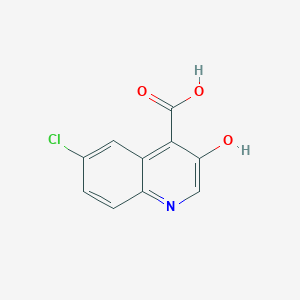

3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one, also known as MBT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MBT belongs to the class of benzothiazole derivatives and has a molecular weight of 307.4 g/mol. In

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Benzothiazole derivatives, including 3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one, have been studied for their role in inhibiting corrosion, particularly for carbon steel in acidic environments. These compounds provide effective corrosion protection by adsorbing onto metal surfaces, combining both physical and chemical interactions (Hu et al., 2016).

Synthesis of Benzimidazoles and Benzothiazoles

This chemical is also involved in the synthesis of benzimidazoles and benzothiazoles from various alcohols. The process demonstrates broad functional group tolerance and efficient yields, highlighting its versatility in organic synthesis (Raghavendra et al., 2011).

Anti-tumor Activity

Studies have explored the potential anti-tumor properties of benzothiazole derivatives. These compounds show significant activity against various human cancer cell lines, including breast, colon, and renal cancers. The mechanism involves hydrolysis, generating reactive intermediates that contribute to their anti-tumor effects (Wang et al., 2009).

Analgesic and Anti-inflammatory Properties

A series of compounds based on the 1,3-benzothiazol-2-one nucleus, including derivatives of 3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one, have been synthesized and evaluated for their analgesic and anti-inflammatory properties. This research indicates a potential for these compounds in the development of new therapeutic agents (Abbas et al., 2014).

Fluorescent Chemosensor Development

Benzothiazole derivatives are utilized in the creation of ratiometric fluorescent chemosensors for pH detection. Their structure allows for reversible acid/base-switched emission transitions, making them suitable for detecting pH fluctuations in biological and environmental samples (Li et al., 2018).

Quantum Chemical and Molecular Dynamics Studies

These compounds are also the subject of theoretical studies, including quantum chemical calculations and molecular dynamics simulations, to understand their molecular behavior and interactions, particularly in corrosion inhibition processes (Salarvand et al., 2017).

Antimicrobial Activity

Additionally, benzothiazole derivatives have been evaluated for their antimicrobial activity. The structural variation in these compounds plays a crucial role in determining their effectiveness against different microbial strains (Rajeeva et al., 2009).

Eigenschaften

IUPAC Name |

3-[3-(3-methylphenoxy)propyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-13-6-4-7-14(12-13)20-11-5-10-18-15-8-2-3-9-16(15)21-17(18)19/h2-4,6-9,12H,5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLZFSBURVDWKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2434172.png)

![Ethyl 2-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B2434175.png)

![3,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2434176.png)

![N-{2-(4-Fluoro-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide](/img/structure/B2434178.png)

![cis-Tert-butyl 3A-fluoro-4-oxohexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate](/img/structure/B2434182.png)

![5-[4-(Dimethylamino)phenyl][1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B2434186.png)